molecular formula C11H9N3S B13567349 2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile

2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile

Cat. No.: B13567349
M. Wt: 215.28 g/mol
InChI Key: OKSWEXUXMSNDEZ-UHFFFAOYSA-N
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Description

2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial action, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile stands out due to its unique combination of a thiazole ring and a benzonitrile group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile

InChI

InChI=1S/C11H9N3S/c12-6-9-4-2-1-3-8(9)5-10-7-14-11(13)15-10/h1-4,7H,5H2,(H2,13,14)

InChI Key

OKSWEXUXMSNDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)N)C#N

Origin of Product

United States

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